92 °C Higher Thermal Stability of 2AF4N (Nitro) Over 2AF4B (Bromo) Enables High-Temperature Device Processing
Single crystals of 2AF4N (4-nitro) and 2AF4B (4-bromo) were grown under identical slow-evaporation conditions and analyzed by TG/DTA/DSC. The nitro derivative 2AF4N exhibits a thermal decomposition temperature of 224 °C, which is 92.4 °C higher than the 131.59 °C recorded for the bromo analog 2AF4B [1]. This represents a 70% improvement in thermal endurance.
| Evidence Dimension | Thermal decomposition temperature (Td, °C) |
|---|---|
| Target Compound Data | 224 °C (2AF4N) |
| Comparator Or Baseline | 131.59 °C (2AF4B, 4-bromo analog) |
| Quantified Difference | ΔTd = +92.4 °C (2AF4N is 70% more thermally stable) |
| Conditions | TG/DTA/DSC on single crystals grown by slow evaporation solution technique |
Why This Matters
For optoelectronic device fabrication involving high-temperature steps (>150 °C), the 92 °C stability margin of the nitro chalcone is the difference between a functional device and thermal degradation of the active layer.
- [1] Davanagere H, Jayarama A. Furan Based Electronic Materials for LED and Solar Cell Application. Int. J. Eng. Res. Technol. (IJERT) 2019, 7(8). View Source
